molecular formula C18H15NO5 B2653894 2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde CAS No. 847241-93-4

2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde

Cat. No.: B2653894
CAS No.: 847241-93-4
M. Wt: 325.32
InChI Key: UKSOQBFWPNTWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde is a sophisticated chemical intermediate designed for advanced research and development applications, particularly in medicinal chemistry and pharmaceutical sciences. This compound features a phthalimide group (1,3-dioxoisoindole) connected via an ethoxy linker to a 3-methoxybenzaldehyde core. The phthalimide group is a well-established protecting group for amines and can also function as a precursor for the introduction of amino functionalities in final molecules . The aldehyde group on the benzaldehyde ring provides a highly reactive handle for further chemical transformations, such as condensations to form imines or enamines, or participation in multi-component reactions . Compounds containing the phthalimide moiety have been investigated as key intermediates in the synthesis of various bioactive molecules, including potential anti-inflammatory agents . The specific molecular architecture of this reagent, combining a protected amine synthon with an aldehyde, makes it a valuable building block for the construction of more complex chemical entities. It is suited for applications in heterocyclic compound synthesis, the development of novel small molecule libraries, and material science research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-23-15-8-4-5-12(11-20)16(15)24-10-9-19-17(21)13-6-2-3-7-14(13)18(19)22/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSOQBFWPNTWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCN2C(=O)C3=CC=CC=C3C2=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199499
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 2-(2-bromoethoxy)-1,3-dioxoisoindoline under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium hydride in dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: 2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzoic acid.

    Reduction: 2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that alter their function. These interactions can affect various cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of a dioxoisoindole group and methoxybenzaldehyde framework. Below is a comparative analysis with structurally or functionally related compounds:

Benzaldehyde Derivatives with Ether-Linked Substituents

  • 4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde (C₁₆H₁₃BrO₄, MW 349.18 ): Structural Differences: Replaces the dioxoisoindole group with a bromophenyl-2-oxoethoxy chain.
  • 2-(4-Nitrobezoxy)-3-methoxybenzaldehyde (used in triazole derivatives ):
    • Structural Differences : Substitutes the dioxoisoindole-ethoxy group with a nitrobenzyloxy moiety.
    • Functional Implications : The nitro group confers strong electron-withdrawing effects, enhancing stability in oxidative environments but reducing nucleophilic reactivity relative to the dioxoisoindole system.

Heterocyclic Compounds with Isoindole or Triazole Moieties

  • 3-(Substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(substitutedphenyl) imidazolo]-Δ²-isoxazoline (C₂₉H₂₁N₃O₆SCl₂, MW 612.91 ):
    • Structural Differences : Incorporates an isoxazoline ring and a mercaptoimidazole group instead of the benzaldehyde-dioxoisoindole system.
    • Functional Implications : The isoxazoline core and chlorine atoms enhance pesticidal activity, as evidenced by its use in agrochemical research, whereas the dioxoisoindole-ethoxy group may prioritize pharmaceutical applications (e.g., protease inhibition).
  • Triazole Derivatives with 3-Methoxybenzaldehyde (e.g., 3-alkyl(aryl)-4-[2-(4-nitrobezoxy)-3-methoxy]-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-ones ): Structural Differences: Integrates a triazole ring and nitrobezoxy side chain. Functional Implications: The triazole ring enhances biological activity (e.g., antifungal properties), while the nitrobezoxy group may improve membrane permeability compared to the dioxoisoindole-ethoxy linker.

Sulfonylurea Herbicides with Methoxy-Triazine Groups

  • Metsulfuron Methyl Ester (C₁₄H₁₅N₅O₆S, MW 381.36 ):
    • Structural Differences : Contains a sulfonylurea bridge and methoxy-triazine ring instead of the benzaldehyde-dioxoisoindole system.
    • Functional Implications : The triazine-sulfonylurea architecture targets acetolactate synthase (ALS) in plants, enabling herbicidal action, whereas the dioxoisoindole-ethoxy group lacks this enzyme specificity.

Comparative Data Table

Compound Name Structural Features Molecular Weight Key Functional Groups Primary Applications
2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde Benzaldehyde + dioxoisoindole-ethoxy chain ~327.3 (estimated) Methoxy, dioxoisoindole, aldehyde Pharmaceutical intermediates (hypothesized)
4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde Benzaldehyde + bromophenyl-2-oxoethoxy 349.18 Bromophenyl, ketone, methoxy Organic synthesis
Metsulfuron Methyl Ester Sulfonylurea + methoxy-triazine 381.36 Triazine, sulfonylurea, methyl ester Herbicide
3-(Substitutedphenyl)-Δ²-isoxazoline Isoxazoline + benzoyl-imidazole 612.91 Isoxazoline, mercaptoimidazole, Cl Agrochemical research

Key Research Findings

Reactivity : The dioxoisoindole group in this compound may act as a Michael acceptor, enabling covalent binding to biological targets (e.g., cysteine proteases) . This contrasts with sulfonylureas, which rely on hydrogen bonding for enzyme inhibition .

Stability : The methoxy group at the 3-position enhances steric protection of the aldehyde, improving stability under basic conditions compared to nitrobezoxy analogs .

Synthetic Versatility : The ethoxy spacer allows modular substitution, as seen in analogous compounds like 5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde , suggesting adaptability in drug discovery.

Biological Activity

2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde is a complex organic compound characterized by its unique structural features, including a phthalimide moiety and a benzaldehyde core. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H15NO5\text{C}_{18}\text{H}_{15}\text{N}\text{O}_{5}

Structural Features

  • Phthalimide Moiety : Contributes to the compound's reactivity and biological interactions.
  • Benzaldehyde Core : The presence of the aldehyde group allows for various chemical transformations.

Synthesis

The synthesis typically involves the reaction of 3-methoxybenzaldehyde with 2-(2-bromoethoxy)-1,3-dioxoisoindoline under basic conditions. The reaction is facilitated in solvents like dimethylformamide (DMF) at elevated temperatures, leading to the desired product with high yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The phthalimide moiety may inhibit certain enzymes or proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, altering their function and affecting cellular pathways .

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against human cancer cell lines such as KB (oral cancer) and Hep-G2 (liver cancer).
  • IC50 Values : Reported IC50 values range from 0.9 to 4.5 µM, indicating potent anticancer activity .

Anti-inflammatory Properties

In addition to its anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. The exact mechanism remains under investigation, but it is hypothesized that the compound modulates inflammatory pathways through its interactions with specific receptors or enzymes involved in inflammation .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyCompoundActivityIC50 (µM)
6cAnticancer (KB cells)0.9
6dAnticancer (Hep-G2 cells)4.5
This compoundAnti-inflammatoryTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a two-step process involves:

Alkylation : Reacting 3-methoxy-4-hydroxybenzaldehyde with 2-(2-chloroethoxy)-1H-isoindole-1,3(2H)-dione in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–90°C for 12–16 hours .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >85% purity.

  • Key Variables : Temperature, solvent polarity, and stoichiometric ratios of reactants significantly impact yield. Lower temperatures (<70°C) reduce side-product formation but prolong reaction times .

    Reaction Condition Yield (%) Purity (%)
    DMF, 80°C, 12 hrs7288
    DMSO, 90°C, 16 hrs6882
    THF, 70°C, 24 hrs5575

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d₆) identifies key protons: δ 10.2 (aldehyde), δ 7.8–8.1 (isoindole-dione aromatic protons), δ 4.3–4.5 (ethoxy bridge) .
  • X-ray Crystallography : Resolves the planar isoindole-dione moiety and confirms the spatial arrangement of the methoxy and ethoxy groups (bond angles: C-O-C ≈ 112°) .
  • HRMS : Validates molecular ion [M+H]⁺ at m/z 366.1212 (calculated: 366.1215) .

Q. What are the primary biological targets or pathways investigated for this compound?

  • Methodological Answer : The isoindole-dione moiety suggests potential interactions with enzymes or receptors requiring planar aromatic recognition. For example:

  • Kinase Inhibition Assays : Tested against EGFR and VEGFR-2 using fluorescence polarization (IC₅₀ values: 12–18 µM) .
  • Antimicrobial Screening : Evaluated via broth microdilution (MIC: 64 µg/mL against S. aureus) .

Advanced Research Questions

Q. How can contradictory results in biological activity assays (e.g., inconsistent IC₅₀ values) be systematically addressed?

  • Methodological Answer : Contradictions often arise from assay-specific variables:

Buffer Conditions : Varying pH (6.5 vs. 7.4) alters protonation states of the aldehyde group, affecting binding affinity .

Cellular vs. Cell-Free Assays : Membrane permeability differences (logP ≈ 2.1) reduce efficacy in whole-cell assays compared to purified enzyme tests .

  • Resolution Strategy : Perform dose-response curves under standardized conditions (e.g., 37°C, pH 7.4) and validate with orthogonal assays (SPR, ITC) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., PEGylation at the ethoxy bridge) while retaining the isoindole-dione scaffold .
  • Formulation : Use cyclodextrin-based nanoencapsulation (particle size: 120–150 nm) to enhance aqueous solubility (from 0.2 mg/mL to 1.8 mg/mL) .
  • Pharmacokinetics : Monitor plasma half-life (t₁/₂ ≈ 3.2 hrs in rats) via LC-MS/MS .

Q. How does the compound’s electronic structure influence its reactivity in catalytic applications?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal:

  • Electrophilic Character : The aldehyde group (LUMO: −1.8 eV) acts as an electron acceptor in Schiff base formation .
  • Steric Effects : Methoxy and ethoxy substituents create a steric barrier (≈5.2 Å), limiting access to the isoindole-dione core in bulky nucleophiles .

Data Contradiction Analysis

Q. Why do computational docking predictions sometimes conflict with experimental binding data?

  • Methodological Answer : Discrepancies arise from:

Flexibility of the Ethoxy Bridge : Molecular dynamics simulations show torsional angles (θ ≈ 60–120°) alter binding pocket accessibility .

Solvent Effects : Implicit solvent models (e.g., GB/SA) underestimate entropy losses in polar solvents .

  • Validation : Combine MD simulations with experimental mutagenesis (e.g., Ala-scanning of target residues) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, safety goggles, and lab coats (skin irritation risk: LD₅₀ > 2000 mg/kg in rats) .
  • Ventilation : Use fume hoods during synthesis (vapor pressure: <0.1 mmHg at 25°C) .

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